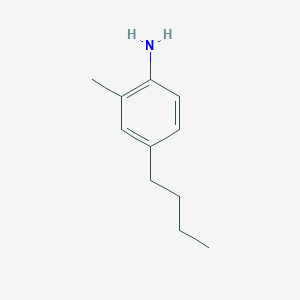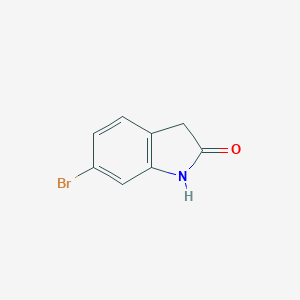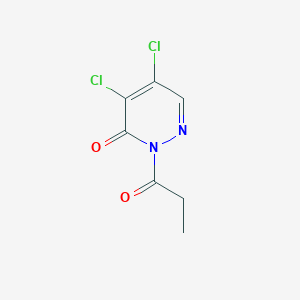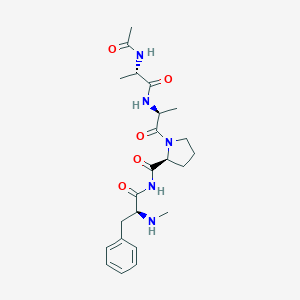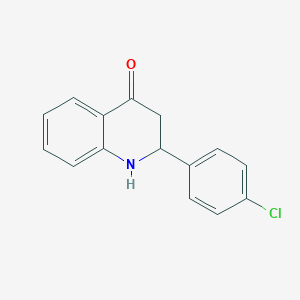
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is a chemical compound that belongs to the class of quinolone derivatives. It is a bioactive molecule that has been studied for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the activity of protein kinases by binding to the ATP-binding site of the enzyme. This leads to the inhibition of downstream signaling pathways, which are involved in various cellular processes, including cell proliferation, differentiation, and survival.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one are diverse. The compound has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and inhibit the activity of protein kinases. It has also been found to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one in lab experiments is its diverse range of activities. The compound has been reported to exhibit anticancer, antifungal, antimicrobial, anti-inflammatory, and antioxidant activities, making it a versatile molecule for various research applications. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research on 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one. One of the potential applications of this compound is in the development of novel anticancer drugs. The compound has been shown to induce apoptosis in cancer cells and inhibit the activity of protein kinases, which are key targets for cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical settings. Another future direction is in the development of novel antimicrobial agents. The compound has been reported to exhibit antimicrobial activity against various pathogens, including bacteria and fungi. Further studies are needed to determine the mechanism of action of this compound and its potential use in the treatment of infectious diseases.
Métodos De Síntesis
The synthesis of 2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one can be achieved by using various methods. One of the most commonly used methods is the Povarov reaction. This reaction involves the condensation of an aniline, an aldehyde, and an alkene or alkyne in the presence of a Lewis acid catalyst. Other methods include the Friedlander synthesis, the Skraup synthesis, and the Bischler-Napieralski reaction.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one has been studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied as a potential inhibitor of protein kinases, which are enzymes that play a crucial role in various cellular processes. The compound has been found to inhibit the activity of several protein kinases, including EGFR, VEGFR, and PDGFR.
Propiedades
Número CAS |
147463-98-7 |
|---|---|
Nombre del producto |
2-(4-Chlorophenyl)-2,3-dihydroquinolin-4(1H)-one |
Fórmula molecular |
C15H12ClNO |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-7-5-10(6-8-11)14-9-15(18)12-3-1-2-4-13(12)17-14/h1-8,14,17H,9H2 |
Clave InChI |
MNTVARPFUBYZFP-UHFFFAOYSA-N |
SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
SMILES canónico |
C1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3d]pyrimidine antifolate](/img/structure/B126868.png)
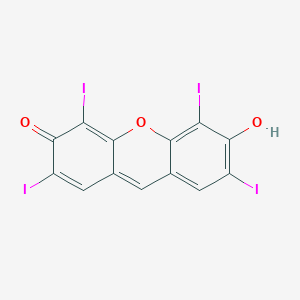
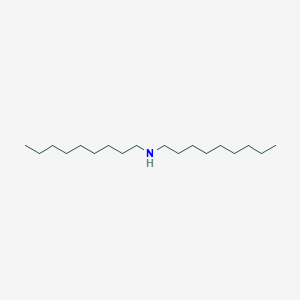
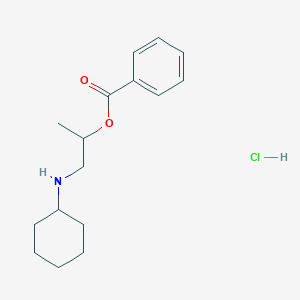
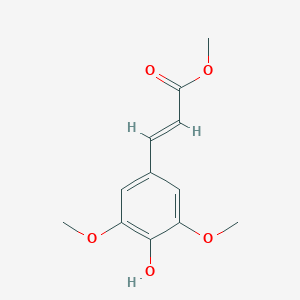
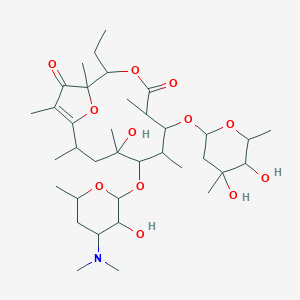



![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)
